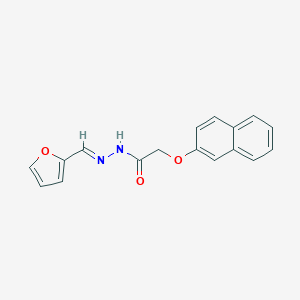

N'-(2-furylmethylene)-2-(2-naphthyloxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-furylmethylene)-2-(2-naphthyloxy)acetohydrazide is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.3g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N'-(2-furylmethylene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure

The compound features a hydrazide functional group linked to a furan moiety and a naphthyl ether. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of hydrazides, including this compound, exhibit antimicrobial activity. A study highlighted that Schiff bases derived from hydrazides possess mild bacteriostatic effects against various bacterial strains, making them potential candidates for developing new antibacterial agents .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated. For instance, derivatives with similar structures have been reported to induce apoptosis in human cancer cells through the activation of caspases .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Notably, compounds with furan and hydrazone functionalities have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound exhibited an IC50 value indicating effective inhibition, suggesting its potential role in antiviral therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Chelation : The hydrazide group may interact with metal ions, which are essential for the activity of certain enzymes.

- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with biological macromolecules, potentially altering their function.

- Structural Similarity : Its structural resemblance to known bioactive compounds aids in binding to target proteins involved in disease processes.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.

Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role as an anticancer agent.

Data Summary

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of hydrazones, including N'-(2-furylmethylene)-2-(2-naphthyloxy)acetohydrazide, exhibit notable antimicrobial properties. The structural features of this compound contribute to its ability to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of similar hydrazone compounds against pathogenic bacteria, suggesting that modifications to the hydrazone structure can enhance antibacterial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines, indicating that this compound may possess similar effects due to its structural analogies .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| Related Hydrazone | MDA-MB-231 | 10 | Inhibits cell cycle progression |

Ligand Properties

This compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These metal-ligand complexes have been studied for their catalytic properties and potential applications in drug delivery systems. The chelating ability of the compound enhances the solubility and bioavailability of metal-based drugs, making it a promising candidate for further research in coordination chemistry .

Synthesis of Metal Complexes

Metal complexes derived from this hydrazone have shown potential in catalyzing various organic reactions, including oxidation and reduction processes. The stability and reactivity of these complexes are influenced by the electronic properties imparted by the hydrazone structure .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties of materials. Studies have demonstrated that adding such compounds can improve the thermal degradation temperatures of polymers, making them suitable for high-temperature applications .

Photophysical Properties

The photophysical characteristics of this compound have been evaluated for potential use in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .

Antimicrobial Efficacy Study

A case study conducted on a series of hydrazone derivatives, including this compound, showcased their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the naphthalene moiety enhanced antibacterial activity significantly compared to unmodified counterparts .

Cancer Cell Line Research

Another case study focused on evaluating the anticancer effects of this compound on various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(19-18-11-16-6-3-9-21-16)12-22-15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,12H2,(H,19,20)/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBZZBAWLSDWAS-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303085-70-3 |

Source

|

| Record name | N'-(2-FURYLMETHYLENE)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.